

TWS119 concentration for neuronal differentiation

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Compound Focus: Tws119

CAS No.: 601514-19-6

Cat. No.: S007607

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TWS119 at a Glance: Usage Concentrations

The effective concentration of **TWS119** depends on the experimental model and desired outcome. The table below summarizes key operational concentrations and their effects.

Application / Model	Effective Concentration / Dose	Key Observed Effect	Primary Signaling Pathway Implicated
In Vitro: Neuronal Differentiation [1] [2] [3]	0.4 - 1 μ M (400 - 1000 nM)	Induction of neuronal differentiation in murine embryonal carcinoma (P19) and embryonic stem cells (D3); expression of neuronal markers (β 3-tubulin, neurofilament-M, Map2).	Wnt/ β -catenin
In Vitro: Biochemical Potency [2] [3]	IC50 = 30 nM (cell-free assay)	Direct inhibition of GSK-3 β enzyme activity.	GSK-3 β inhibition

Application / Model	Effective Concentration / Dose	Key Observed Effect	Primary Signaling Pathway Implicated
In Vivo: Neonatal Rat HI Model [4] [5]	30 mg/kg (intraperitoneal injection)	Promotion of neuronal differentiation, reduction of apoptosis, improved tissue structure, and modulation of cell cycle proteins after hypoxic-ischemic brain damage.	Wnt/ β -catenin; Notch
In Vivo: Mouse Stroke Model [6]	10 mg/kg (intraperitoneal injection)	Attenuated neurological deficits, promoted angiogenesis and neural plasticity, modulated microglial polarization to an anti-inflammatory state.	Wnt/ β -catenin

Detailed Experimental Protocols

In Vitro Neuronal Differentiation of Stem Cells

This protocol is adapted from the pioneering study that identified **TWS119** [1].

- **1. Cell Culture:**
 - Use murine embryonal carcinoma P19 cells or embryonic stem cells (e.g., D3 line).
 - Maintain P19 cells in growth medium (e.g., MEM α with 7.5% calf serum and 2.5% FBS).
- **2. Compound Treatment:**
 - Prepare a stock solution of **TWS119** in DMSO (e.g., 5-64 mM) [2].
 - **Add TWS119 to the culture medium at a final concentration of 0.4 - 1.0 μ M** [1] [3].
 - Treat cells for 4 days to induce neuronal differentiation.
- **3. Assessment of Differentiation:**
 - **Immunocytochemistry:** Fix cells and immunostain for neuronal markers to confirm differentiation.
 - **Key Markers:** β III-tubulin (TuJ1), microtubule-associated protein 2 (Map2), neurofilament-M, and NeuN [1].
 - **Functional Assays:** Perform reporter assays (e.g., pTOPFLASH) to confirm activation of the Wnt/ β -catenin pathway [1].

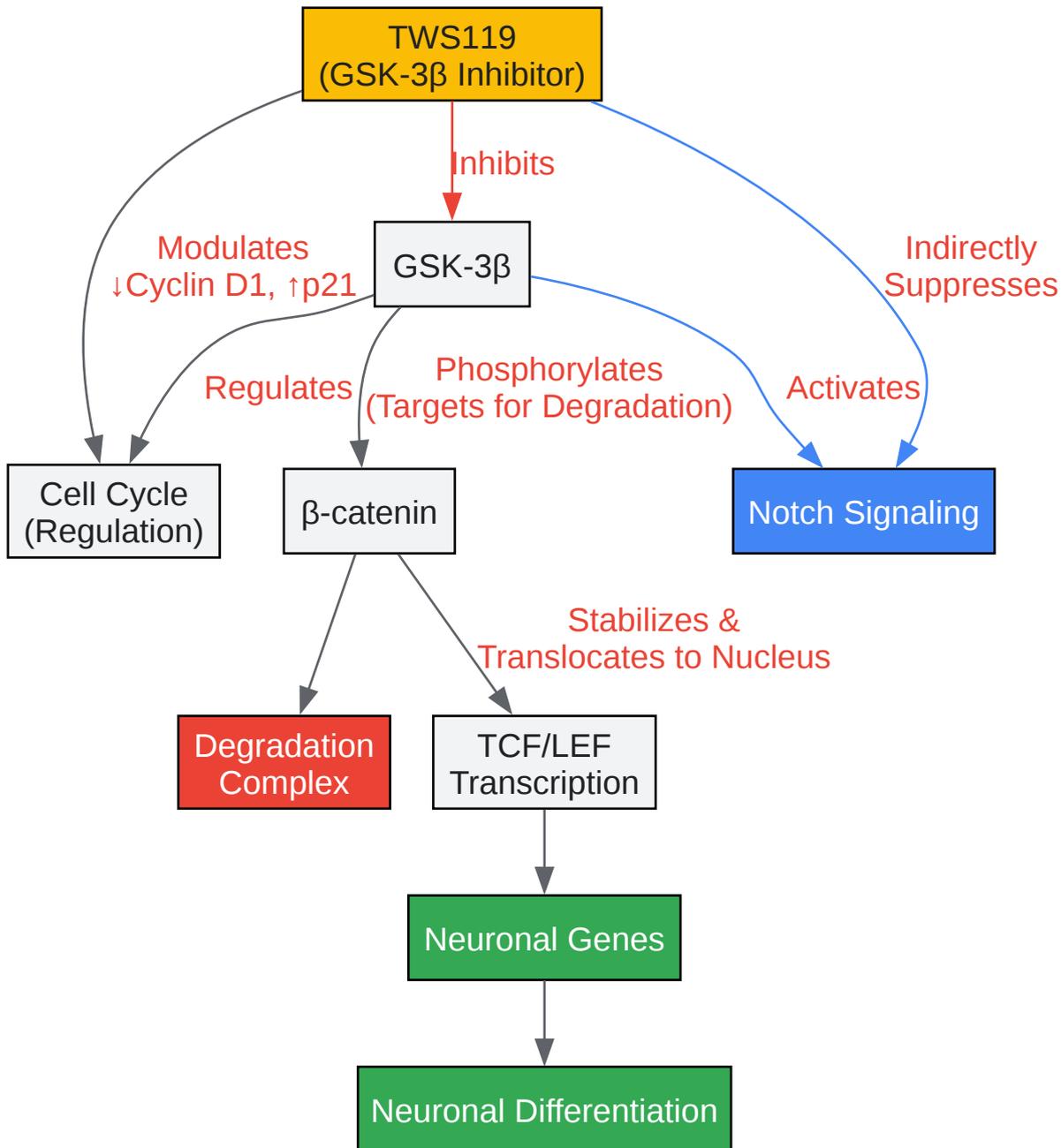
In Vivo Administration in Rodent Brain Injury Models

This protocol is synthesized from studies on hypoxic-ischemic brain damage in neonatal rats and ischemic stroke in adult mice [4] [6] [5].

- **1. Animal Model Preparation:**
 - For **neonatal rats** (postnatal day 3-10), establish a hypoxic-ischemic (HI) brain damage model by unilateral carotid artery ligation followed by exposure to 8% oxygen for 2 hours [4] [5].
 - For **adult mice** (e.g., C57BL/6, 8-10 weeks old), induce focal cerebral ischemia via permanent distal middle cerebral artery occlusion (MCAO) plus 1 hour of hypoxia [6].
- **2. Drug Formulation and Administration:**
 - Dissolve **TWS119** in 1% DMSO as a vehicle [4] [6] [5].
 - Administer via intraperitoneal (i.p.) injection.
 - **Dosage:**
 - **30 mg/kg** for neonatal rat HI models. It can be administered 20 minutes prior to the HI procedure or as a treatment after injury [4] [5].
 - **10 mg/kg** for adult mouse stroke models, typically administered once daily from day 1 to day 14 after the procedure [6].
- **3. Tissue Collection and Analysis:**
 - Sacrifice animals at the desired endpoint (e.g., 7 days post-HI for histology, 14-21 days for functional recovery).
 - Analyze outcomes using:
 - **Immunofluorescence/Immunohistochemistry:** For markers like NeuN (mature neurons), TBR1 (cortical neurons), CEND1 (neuronal differentiation), and CD31 (angiogenesis) [4] [6].
 - **Western Blot:** To quantify protein levels of pathway components (e.g., β -catenin, GSK-3 β -pSer9, Cyclin D1, p21, Notch intracellular domain) [4] [5].
 - **Behavioral Tests:** To assess long-term neurological functional recovery (e.g., modified neurological severity score) [6].

Mechanism of Action: How TWS119 Promotes Neuronal Differentiation

TWS119 functions primarily by inhibiting glycogen synthase kinase-3 β (GSK-3 β). This inhibition triggers a cascade of molecular events that create a favorable environment for neuronal differentiation, as illustrated below.



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The molecular mechanism can be broken down into three key synergistic actions:

- **Activation of Wnt/ β -catenin Signaling:** As the core mechanism, **TWS119** inhibits GSK-3 β , preventing it from phosphorylating β -catenin. This leads to β -catenin accumulation and translocation into the nucleus, where it binds to TCF/LEF transcription factors to drive the expression of pro-neuronal genes [6] [1] [5].
- **Regulation of the Cell Cycle:** GSK-3 β inhibition by **TWS119** modulates key cell cycle regulators. Research shows it **decreases Cyclin D1** (a positive cell cycle regulator) and **increases p21** (a

negative regulator). This arrest in the G1 phase of the cell cycle pushes neural stem cells away from proliferation and toward differentiation [4].

- **Crosstalk with Other Pathways:** **TWS119** engages in a crosstalk with the Notch signaling pathway, which is often a negative regulator of neurogenesis. By inhibiting GSK-3 β , **TWS119 suppresses Notch signaling**, thereby further promoting neuronal differentiation and reducing apoptosis [5].

Formulation and Handling Notes

- **Solubility:** **TWS119** is highly soluble in DMSO (up to 100 mM). It is insoluble in water or ethanol [2] [3].
- **Storage:** Store the solid powder at +4°C as recommended [3]. For stock solutions in DMSO, aliquot and store at -20°C. Keep the DMSO fresh and anhydrous to maintain solubility [2].
- **In Vivo Formulation:** For animal studies, **TWS119** is first dissolved in DMSO and then further diluted in a saline solution containing 1% DMSO as the final vehicle for injection [4] [6]. A suspension in 0.5% carboxymethyl cellulose (CMC-Na) is also a viable option for in vivo dosing [2].

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